Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides under controlled conditions. One common method involves the use of Grignard reagents, where the 3,4-dimethylphenyl magnesium bromide reacts with an epoxide to form the desired oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
- Methyl 3-(3,4-dimethylphenyl)-2-oxirane-2-carboxylate
- Methyl 3-(3,5-dimethylphenyl)-3-methyloxirane-2-carboxylate
Comparison: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is unique due to the specific positioning of the dimethylphenyl group, which influences its reactivity and applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-5-6-10(7-9(8)2)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
InChI Key |
SRNKYVMBDRUAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(O2)C(=O)OC)C)C |
Origin of Product |
United States |
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